(R)-Azelnidipine

Description

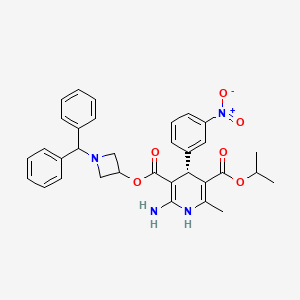

Structure

3D Structure

Propriétés

Numéro CAS |

722455-08-5 |

|---|---|

Formule moléculaire |

C33H34N4O6 |

Poids moléculaire |

582.6 g/mol |

Nom IUPAC |

3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl (4R)-2-amino-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m1/s1 |

Clé InChI |

ZKFQEACEUNWPMT-MUUNZHRXSA-N |

SMILES isomérique |

CC1=C([C@H](C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

SMILES canonique |

CC1=C(C(C(=C(N1)N)C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(R)-(-)-Azelnidipine, Azelnidipine, (R)-, (R)-Azelnidipine |

Origine du produit |

United States |

Foundational & Exploratory

(R)-Azelnidipine: A Technical Guide to its Mechanism of Action on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its potent antihypertensive effects. This technical guide delves into the specific mechanism of action of its pharmacologically active enantiomer, (R)-Azelnidipine, on L-type calcium channels (LTCCs). It is established that the therapeutic effects of azelnidipine are primarily attributable to the (R)-isomer, which exhibits high selectivity for LTCCs in vascular smooth muscle cells.[1] This document provides a comprehensive overview of the signaling pathways, quantitative data on its interaction with LTCCs, and detailed experimental protocols relevant to the study of this compound.

Introduction

Azelnidipine is a dihydropyridine calcium channel antagonist selective for L-type calcium channels, approved for the treatment of hypertension.[2][3] Its chemical structure features an asymmetric carbon at the 4-position of the dihydropyridine ring, resulting in two enantiomers: this compound and (S)-Azelnidipine. Pharmacological studies have consistently demonstrated that the (R)-enantiomer is the active form responsible for the calcium channel blocking activity.[1] This guide focuses on the molecular interactions and functional consequences of this compound's engagement with LTCCs.

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the influx of extracellular calcium ions (Ca²⁺) through the L-type calcium channels in vascular smooth muscle cells.[4][5] This blockade leads to vasodilation and a subsequent reduction in blood pressure.[4] The signaling cascade is initiated by the binding of this compound to a specific site on the α1 subunit of the LTCC.

References

- 1. Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacological differences in antianginal effects of long-lasting calcium channel blockers: azelnidipine and amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (R)-Azelnidipine: A Technical Guide

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) (DHP) calcium channel blocker renowned for its gradual onset and long-lasting antihypertensive effects without inducing reflex tachycardia.[1][2] Chemically, it is (±)-3-(1-diphenylmethylazetidin-3-yl) 5-isopropyl 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate.[2] The molecule possesses a chiral center at the C4 position of the dihydropyridine ring, leading to the existence of two enantiomers: (R)-Azelnidipine and (S)-Azelnidipine. Pharmacological studies have revealed that the therapeutic activity resides primarily in the (R)-enantiomer, while the (S)-enantiomer is largely inactive.[2][3] This enantioselectivity underscores the importance of developing efficient methods to obtain the pure, biologically active (R)-isomer for pharmaceutical applications.

Traditional synthetic methods for 1,4-dihydropyridines, such as the Hantzsch synthesis, typically yield a racemic mixture of enantiomers.[4][5] Consequently, the production of enantiopure this compound necessitates either the separation of these enantiomers from the racemic mixture (chiral resolution) or the development of asymmetric synthetic routes that directly yield the desired enantiomer in high purity. This guide provides an in-depth overview of the core strategies, experimental protocols, and quantitative data associated with the enantioselective synthesis and resolution of this compound.

Strategies for Obtaining Enantiopure this compound

Two primary strategies are employed to produce enantiomerically pure this compound:

-

Chiral Resolution of Racemic Azelnidipine: This is a widely used approach that involves synthesizing the racemic mixture of Azelnidipine first, followed by the separation of the (R) and (S) enantiomers. This can be achieved through preparative chiral chromatography or by crystallization of diastereomeric salts.

-

Asymmetric Synthesis: This more direct strategy aims to create the C4 chiral center with the desired (R)-configuration during the synthesis process. This is typically accomplished using chiral catalysts, chiral auxiliaries, or enzymes to control the stereochemical outcome of the reaction.

Chiral Resolution Methods

Chiral resolution remains a practical and common method for obtaining single enantiomers of drugs like Azelnidipine on an industrial scale.

Preparative Chiral High-Performance Liquid Chromatography (HPLC)

Preparative HPLC using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers. The principle relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and thus, separation. For Azelnidipine, polysaccharide-based CSPs, such as Chiralpak AD-H, have proven to be highly effective.[6][7]

Quantitative Data for Chiral HPLC Separation

The following table summarizes typical conditions for the analytical and preparative HPLC separation of Azelnidipine enantiomers.

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) | [6][7] |

| Mobile Phase | n-Hexane / Isopropyl Alcohol (90:10, v/v) | [6][7] |

| Flow Rate | 0.8 mL/min | [6][7] |

| Detection Wavelength | 254 nm | [6][7] |

| Column Temperature | 20 °C | [6][7] |

| Achieved Resolution (Rs) | 3.3 | [6][7] |

Experimental Protocol: Chiral HPLC Separation

-

Sample Preparation: Dissolve a known quantity of racemic Azelnidipine in the mobile phase to create a stock solution (e.g., 1 mg/mL).

-

Chromatographic System: Equilibrate a Chiralpak AD-H column with the mobile phase (n-Hexane:Isopropanol 90:10) at a flow rate of 0.8 mL/min until a stable baseline is achieved. Maintain the column temperature at 20°C.[6][7]

-

Injection: Inject the sample solution onto the column.

-

Detection & Elution: Monitor the column effluent at 254 nm. The two enantiomers will elute at different retention times.

-

Fraction Collection: For preparative scale, collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Diastereomeric Salt Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[8] These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. A Chinese patent describes this method for Azelnidipine using chiral camphorsulfonic acid derivatives.[9]

Logical Workflow for Chiral Resolution via Crystallization

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Experimental Protocol: Resolution via Diastereomeric Salt Formation (Conceptual)

-

Salt Formation: Dissolve racemic Azelnidipine in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as D-(+)-camphorsulfonic acid.[9]

-

Crystallization: Heat the mixture to ensure complete dissolution, then cool it slowly to allow for the fractional crystallization of the less soluble diastereomeric salt.

-

Isolation: Isolate the precipitated crystals by filtration. The crystals will be enriched in one diastereomer (e.g., the salt of this compound).

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium bicarbonate solution) to neutralize the resolving agent and liberate the free base of the enantiomerically enriched Azelnidipine.

-

Extraction and Purification: Extract the free base with an organic solvent and purify further if necessary to obtain pure this compound.

Asymmetric Synthesis of the 1,4-Dihydropyridine (B1200194) Core

While specific literature detailing the direct asymmetric synthesis of this compound is scarce, significant progress has been made in the enantioselective synthesis of the core 1,4-dihydropyridine (1,4-DHP) structure. These methods provide a strong foundation for developing a direct synthesis of this compound.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids, such as BINOL-derived phosphoric acids, and chiral amines, like Cinchona alkaloids, have been successfully used to catalyze the enantioselective Hantzsch reaction or related cyclocondensations.[4]

General Scheme for Organocatalyzed 1,4-DHP Synthesis

Caption: Organocatalytic approach to enantiomerically enriched 1,4-dihydropyridines.

Quantitative Data from Representative Organocatalytic Syntheses of 1,4-DHPs

This table presents data for the synthesis of 1,4-DHP analogs, demonstrating the potential of these methods.

| Catalyst Type | Catalyst Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Phosphoric Acid | (R)-TRIP | 59-84 | 91-99 | [4] |

| Imidodiphosphoric Acid | H8-BINOL-derived | Good | Good-Excellent | [4] |

| Cinchona Alkaloid | Bis-cinchona catalyst | Good | Moderate | [5] |

| Isothiourea | (R)-BTM | Up to 95:5 dr | Up to 98:2 er | [10] |

Experimental Protocol: General Organocatalytic Hantzsch Reaction (Conceptual)

-

Catalyst Activation (if necessary): In a reaction vessel under an inert atmosphere, prepare the catalyst solution in a suitable solvent (e.g., toluene).

-

Reaction Mixture: To the catalyst solution, add the aldehyde (e.g., 3-nitrobenzaldehyde), followed by the β-ketoester (e.g., isopropyl acetoacetate) and the amino-component (e.g., 3-(1-benzhydrylazetidin-3-yloxy)-3-oxopropanenitrile, a precursor to the azetidine (B1206935) side chain).

-

Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) for a period of 24-72 hours, monitoring the reaction progress by TLC or HPLC.

-

Workup: Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield the enantioenriched 1,4-dihydropyridine product.

-

Analysis: Determine the yield and enantiomeric excess (using chiral HPLC).

Synthesis of Racemic Azelnidipine (Precursor for Resolution)

The synthesis of the racemic starting material is a crucial first step for resolution strategies. It typically follows a modified Hantzsch condensation pathway.

Synthetic Pathway for Racemic Azelnidipine

Caption: Simplified Hantzsch synthesis scheme for racemic Azelnidipine.

Experimental Protocol: Synthesis of Racemic Azelnidipine

A common route involves a multi-step process outlined in various patents.[11][12] A key step is the condensation of 2-(3-nitrobenzal) isopropyl acetoacetate with an amidine derivative.

-

Preparation of Intermediate A: React 3-nitrobenzaldehyde with isopropyl acetoacetate in isopropanol, catalyzed by piperidine (B6355638) and glacial acetic acid. The mixture is heated (e.g., to 45°C) and then cooled to crystallize the product, 2-(3-nitrobenzal) isopropyl acetoacetate.[11]

-

Preparation of Intermediate B: Synthesize the azetidine side-chain ester with a terminal amino group.

-

Condensation: React Intermediate A with Intermediate B in a suitable solvent under appropriate conditions (e.g., with a base like sodium methoxide) to form the dihydropyridine ring.

-

Purification: The crude Azelnidipine product is purified by recrystallization, for example, from a mixed solvent system like ethyl acetate (B1210297) and n-hexane, to yield the final racemic product with high purity (>99.5%).[11]

Conclusion

The production of enantiomerically pure this compound is critical for its clinical use. While direct asymmetric synthesis of the final molecule remains an area for further development, robust and scalable methods exist for its production. Chiral resolution via preparative HPLC or diastereomeric salt crystallization provides reliable pathways to isolate the active (R)-enantiomer from a readily synthesized racemic mixture. Advances in organocatalytic asymmetric synthesis of the 1,4-dihydropyridine core offer promising future routes for a more direct and efficient synthesis. The choice of method depends on factors such as scale, cost, and available technology, with chiral resolution currently being a prevalent industrial strategy.

References

- 1. Azelnidipine | C33H34N4O6 | CID 65948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Henry Constants of Azelnidipine Enantiomers on Chiralpak AD Column at Different Temperatures | Scientific.Net [scientific.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. [Enantiomeric separation of azelnidipine by high performance liquid chromatography with chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. CN101591329B - Method for preparing chiral azelnidipine and acceptable salt thereof - Google Patents [patents.google.com]

- 10. Catalytic enantioselective synthesis of 1,4-dihydropyridines via the addition of C(1)-ammonium enolates to pyridinium salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. CN103509003A - Preparation method of azelnidipine - Google Patents [patents.google.com]

- 12. CN103183663A - Preparation method for azelnidipine - Google Patents [patents.google.com]

Pharmacological Profile of (R)-Azelnidipine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers. It is established that the pharmacological activity, primarily the blockade of L-type and T-type calcium channels, resides almost exclusively in the (R)-Azelnidipine enantiomer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The document is intended to serve as a resource for researchers and professionals involved in drug development and cardiovascular pharmacology, offering detailed experimental methodologies and a summary of quantitative findings to facilitate further investigation and application.

Introduction

Azelnidipine is a potent antihypertensive agent characterized by a gradual onset and long-lasting therapeutic effect, with a reduced incidence of reflex tachycardia compared to other dihydropyridine calcium channel blockers.[1][2] The stereochemistry of the dihydropyridine ring at the C4 position results in two enantiomers, this compound and (S)-Azelnidipine. Pharmacological studies have indicated that the (R)-enantiomer is the active component responsible for the therapeutic effects of the racemic mixture.[3] This guide focuses on the specific pharmacological attributes of the this compound enantiomer.

Mechanism of Action

This compound exerts its primary pharmacological effect through the blockade of voltage-dependent L-type and T-type calcium channels.[1][4] This inhibition of calcium ion influx into vascular smooth muscle cells leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

Signaling Pathway

The blockade of L-type calcium channels by this compound in vascular smooth muscle cells disrupts the signaling cascade that leads to muscle contraction. The binding of this compound to the channel prevents the influx of extracellular calcium, which is a critical step in the activation of calmodulin and subsequently myosin light chain kinase (MLCK). The inhibition of MLCK activity prevents the phosphorylation of myosin light chains, leading to smooth muscle relaxation and vasodilation.

References

- 1. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azelnidipine attenuates cardiovascular and sympathetic responses to air-jet stress in genetically hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

(R)-Azelnidipine Stereoisomer: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine, a third-generation dihydropyridine (B1217469) calcium channel blocker, is utilized as a racemic mixture of its (R)- and (S)-enantiomers for the management of hypertension. This technical guide provides an in-depth analysis of the stereoselective biological activity of Azelnidipine, focusing on the distinct pharmacological profiles of its (R)- and (S)-isomers. Emerging evidence robustly indicates that the therapeutic efficacy of Azelnidipine is predominantly attributed to the (R)-enantiomer, which exhibits significantly greater potency in blocking L-type calcium channels compared to its (S)-counterpart. This document synthesizes the available quantitative data on the in vitro and in vivo activities of each stereoisomer, details the experimental methodologies for their assessment, and visualizes the pertinent signaling pathways.

Introduction

Azelnidipine is a long-acting calcium channel blocker renowned for its gradual onset of action and minimal induction of reflex tachycardia, a common side effect associated with other dihydropyridine calcium channel blockers.[1][2] It exerts its antihypertensive effect by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] Azelnidipine possesses a chiral center at the C4 position of the dihydropyridine ring, resulting in the existence of two enantiomers: (R)-Azelnidipine and (S)-Azelnidipine. It is crucial for drug development and clinical application to understand the differential biological activities and pharmacokinetic profiles of these stereoisomers.

Stereoselective Biological Activity

The pharmacological activity of Azelnidipine is markedly stereoselective, with the (R)-enantiomer being the primary contributor to its calcium channel blocking and antihypertensive effects.

In Vitro Activity: Calcium Channel Blockade

Table 1: In Vitro Calcium Channel Blocking Activity of Azelnidipine Stereoisomers

| Stereoisomer | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| This compound | L-type Calcium Channel | Potency | More Potent | [Qualitative statements in literature] |

| (S)-Azelnidipine | L-type Calcium Channel | Potency | Less Potent | [Qualitative statements in literature] |

Note: Specific quantitative data (IC50, Ki) for the individual enantiomers are not publicly available and would require targeted experimental investigation.

In Vivo Activity: Antihypertensive Effect

The stereoselective in vitro activity translates to the in vivo antihypertensive effects of Azelnidipine. Studies in spontaneously hypertensive rats (SHR) are the standard for evaluating the antihypertensive potential of new chemical entities. Although specific comparative data for the (R) and (S) enantiomers of Azelnidipine in these models are not detailed in the available literature, the superior in vitro potency of the (R)-enantiomer strongly suggests it is the eutomer responsible for the therapeutic effect.

Table 2: In Vivo Antihypertensive Activity of Azelnidipine Stereoisomers in Spontaneously Hypertensive Rats (SHR)

| Stereoisomer | Animal Model | Dosing | Effect on Blood Pressure | Reference |

|---|---|---|---|---|

| This compound | SHR | Not specified | Presumed primary contributor to BP reduction | Inferred from in vitro data |

| (S)-Azelnidipine | SHR | Not specified | Presumed minor contributor to BP reduction | Inferred from in vitro data |

| Racemic Azelnidipine | SHR | 10 mg/kg/day (oral) | Significant reduction in Mean Arterial Pressure |[4] |

Pharmacokinetics

The pharmacokinetic properties of drug enantiomers can differ significantly, affecting their absorption, distribution, metabolism, and excretion (ADME), which in turn influences the overall therapeutic outcome. While detailed pharmacokinetic parameters for the individual (R)- and (S)-Azelnidipine enantiomers are not extensively reported in publicly accessible literature, it is a critical area for investigation in drug development.

Table 3: Pharmacokinetic Parameters of Racemic Azelnidipine in Humans

| Parameter | Value | Unit | Conditions | Reference |

|---|---|---|---|---|

| Cmax | 6.29 - 6.59 | ng/mL | Single 16 mg oral dose, fasting | [5] |

| tmax | 3.33 - 3.38 | h | Single 16 mg oral dose, fasting | [5] |

| AUC0-t | 117.0 - 123.21 | ng·h/mL | Single 16 mg oral dose, fasting | [5] |

| AUC0-∞ | 161.67 - 172.20 | ng·h/mL | Single 16 mg oral dose, fasting | [5] |

| t1/2 | ~16-28 | h | |[1] |

Note: The provided data is for the racemic mixture. Enantioselective pharmacokinetic studies are necessary to determine the specific parameters for (R)- and (S)-Azelnidipine.

Signaling Pathway

Azelnidipine primarily acts on the L-type voltage-gated calcium channels in vascular smooth muscle cells. The binding of this compound to the α1 subunit of the channel inhibits the influx of calcium ions, leading to a cascade of events that result in vasodilation.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the stereoselective activity of Azelnidipine.

In Vitro: Radioligand Binding Assay for L-type Calcium Channels

This assay determines the binding affinity (Ki) of the (R)- and (S)-Azelnidipine enantiomers to the L-type calcium channel.

-

Objective: To quantify the affinity of each enantiomer for the dihydropyridine binding site on the L-type calcium channel.

-

Materials:

-

Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or heart).

-

Radioligand, typically [³H]-nitrendipine or another suitable dihydropyridine antagonist.

-

This compound and (S)-Azelnidipine standards.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ((R)- or (S)-Azelnidipine).

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled dihydropyridine (e.g., 1 µM nifedipine).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a radioligand binding assay.

In Vivo: Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the measurement of the antihypertensive effects of the Azelnidipine enantiomers in a well-established animal model of hypertension.

-

Objective: To determine the dose-dependent effect of (R)- and (S)-Azelnidipine on blood pressure in conscious SHR.

-

Animals: Male Spontaneously Hypertensive Rats (SHR), typically 14-16 weeks old.

-

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Blood Pressure Measurement:

-

Utilize the tail-cuff method for non-invasive blood pressure monitoring.

-

Acclimatize the rats to the restraining device and tail-cuff apparatus for several days before the study to minimize stress-induced blood pressure fluctuations.

-

Record baseline systolic blood pressure (SBP) and heart rate (HR) for each rat.

-

-

Drug Administration:

-

Administer the test compounds (this compound, (S)-Azelnidipine, or vehicle) orally via gavage.

-

Use a range of doses to establish a dose-response relationship.

-

-

Post-Dose Monitoring:

-

Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

-

-

Data Analysis:

-

Calculate the change in SBP and HR from baseline for each treatment group.

-

Compare the effects of the different doses of each enantiomer to the vehicle control group using appropriate statistical analysis (e.g., ANOVA).

-

-

Caption: Workflow for in vivo antihypertensive studies in SHR.

Conclusion

The biological activity of Azelnidipine resides almost exclusively in its (R)-enantiomer, which is a potent blocker of L-type calcium channels. This stereoselectivity is fundamental to its therapeutic action in reducing blood pressure. For drug development and optimization, a thorough characterization of the in vitro and in vivo properties of the individual stereoisomers is paramount. The experimental protocols detailed herein provide a framework for such investigations. Further research to quantify the binding affinities and pharmacokinetic profiles of (R)- and (S)-Azelnidipine will provide a more complete understanding of its pharmacology and may open avenues for the development of enantiopure formulations with improved therapeutic indices.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 4. Effects of a new calcium channel blocker, azelnidipine, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Primary Pharmacological Action: L-Type Calcium Channel Blockade

An In-Depth Technical Guide to the In Vitro Characterization of (R)-Azelnidipine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro characterization of this compound, the pharmacologically active enantiomer of Azelnidipine. This third-generation dihydropyridine (B1217469) calcium channel blocker exhibits a unique pharmacological profile, and this document details its primary mechanism of action, downstream cellular effects, and metabolic profile based on preclinical research.

This compound's primary mechanism of action is the blockade of L-type voltage-gated calcium channels (CaV1.2), which are crucial for calcium influx into vascular smooth muscle cells. This inhibition leads to vasodilation and a reduction in blood pressure.

Quantitative Data: Inhibitory Potency

The inhibitory potency of this compound on L-type calcium channels has been quantified through electrophysiological studies.

| Parameter | Cell Type | Experimental Condition | Value | Reference |

| Ki | Guinea-pig portal vein smooth muscle cells | Inhibition of spontaneous contractions | 153 nM | [1] |

| Ki | Guinea-pig portal vein smooth muscle cells | Inhibition of L-type Ba2+ currents (whole-cell patch clamp, holding potential -60 mV) | 282 nM | [1] |

| Ki | Guinea-pig portal vein smooth muscle cells | Inhibition of L-type Ba2+ currents (whole-cell patch clamp, holding potential -90 mV) | 2 µM | [1] |

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

This protocol is based on the methodology described by Toba et al. (2008) for measuring L-type calcium channel currents in vascular smooth muscle cells.[1]

Cell Preparation:

-

Isolate single smooth muscle cells from the portal vein of guinea pigs.

-

Disperse the cells enzymatically using a solution containing collagenase, papain, and bovine serum albumin.

-

Store the isolated cells in a solution at 4°C until use.

Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature (22-25°C).

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

The standard external solution should contain (in mM): 135.0 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10.0 glucose, 10.0 HEPES, and 1.8 CaCl2, adjusted to pH 7.4 with NaOH. To record Ba2+ currents through L-type Ca2+ channels, replace CaCl2 with BaCl2.

-

The internal (pipette) solution should contain (in mM): 140.0 CsCl, 1.0 MgCl2, 10.0 HEPES, 5.0 EGTA, and 5.0 ATP-Mg, adjusted to pH 7.2 with CsOH.

-

Apply voltage-clamp protocols to elicit L-type calcium currents. A typical protocol involves holding the membrane potential at -60 mV or -90 mV and applying depolarizing steps.

-

Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the peak current amplitude.

-

Calculate the inhibitory constant (Ki) by fitting the concentration-response data to the Hill equation.

References

(R)-Azelnidipine Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelnidipine (B1666253) is a third-generation dihydropyridine (B1217469) calcium channel blocker recognized for its potent antihypertensive effects. It is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] The pharmacological activity of azelnidipine is primarily attributed to the (R)-enantiomer, which exhibits high selectivity for L-type calcium channels. This technical guide provides an in-depth overview of the target identification and validation of (R)-Azelnidipine, focusing on its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.

Target Identification: L-type Calcium Channels

The primary molecular target of this compound has been identified as the voltage-dependent L-type calcium channel (Cav1.2).[1][2][3] These channels are crucial in regulating calcium influx into vascular smooth muscle cells, which in turn governs vasoconstriction and blood pressure. This compound's high affinity for these channels in the vascular tissue is a key factor in its therapeutic efficacy.[4][5]

Quantitative Data on Target Interaction

The interaction of azelnidipine with L-type calcium channels has been quantified through various experimental assays. The following table summarizes the key inhibitory potency data. It is important to note that while the (R)-enantiomer is the active form, much of the publicly available research has been conducted using the racemic mixture of azelnidipine.

| Ligand | Assay Type | Preparation | Key Parameters | Value | Reference |

| Azelnidipine (racemic) | Functional Assay (Spontaneous Contractions) | Guinea-pig portal vein | Ki | 153 nM | [6][7] |

| Azelnidipine (racemic) | Whole-cell Patch Clamp (IBa inhibition) | Guinea-pig portal vein smooth muscle cells | Ki at -60 mV | 282 nM | [6][7] |

| Azelnidipine (racemic) | Whole-cell Patch Clamp (IBa inhibition) | Guinea-pig portal vein smooth muscle cells | Ki at -90 mV | 2 µM | [6][7] |

Target Validation: Experimental Protocols

The validation of L-type calcium channels as the therapeutic target for this compound involves a combination of electrophysiological and ligand binding assays. These experiments are essential to characterize the affinity and functional effects of the compound.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to measure the inhibitory effect of this compound on the ionic currents flowing through L-type calcium channels in isolated vascular smooth muscle cells.

Objective: To determine the concentration-dependent inhibition of L-type calcium channel currents by this compound and to calculate its inhibitory constant (Ki) or IC50 value.

Methodology:

-

Cell Preparation: Isolate single smooth muscle cells from vascular tissue, such as the guinea-pig portal vein.

-

Recording Configuration: Establish a whole-cell patch clamp configuration to measure inward barium currents (IBa) as a surrogate for calcium currents.

-

Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -90 mV or -60 mV) and apply depolarizing voltage steps to elicit L-type calcium channel opening.

-

Drug Application: Perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the peak amplitude of IBa at each concentration of the test compound. Plot the concentration-response curve and fit the data to determine the Ki or IC50 value.

Radioligand Binding Assay

Radioligand binding assays are used to directly measure the binding affinity of this compound to the L-type calcium channel receptor.

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for the dihydropyridine binding site on the L-type calcium channel.

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues or cells expressing L-type calcium channels (e.g., rat brain or vascular smooth muscle).

-

Radioligand: Use a radiolabeled dihydropyridine antagonist, such as [3H]-(+)-PN200-110, which binds to the same site as this compound.

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Plot the displacement curve and calculate the IC50 value, from which the Ki value can be derived using the Cheng-Prusoff equation.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by blocking the influx of extracellular calcium into vascular smooth muscle cells. This action interrupts the sequence of events leading to muscle contraction.

The binding of this compound to the L-type calcium channel stabilizes the channel in a closed or inactivated state, thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in intracellular calcium concentration.

Caption: this compound's mechanism of action leading to vasodilation.

Experimental Workflow for Target Validation

The process of validating the L-type calcium channel as the target for this compound follows a logical progression from in vitro binding and functional assays to cellular and in vivo studies.

Caption: Workflow for this compound target validation.

Conclusion

The identification and validation of the L-type calcium channel as the primary target of this compound are well-supported by a combination of electrophysiological and pharmacological studies. The quantitative data from these assays confirm a high-affinity interaction, which translates to a potent and selective inhibition of calcium influx in vascular smooth muscle cells. This targeted mechanism of action, resulting in vasodilation and a subsequent reduction in blood pressure, establishes this compound as an effective antihypertensive agent. Further research focusing on the specific binding kinetics and structural interactions of the (R)-enantiomer will continue to refine our understanding of this important therapeutic molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Azelnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azelnidipine Inhibits the Differentiation and Activation of THP-1 Macrophages through the L-Type Calcium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Properties of (R)-Azelnidipine in Preclinical Models: A Technical Guide

Disclaimer: The majority of preclinical research on the neuroprotective effects of azelnidipine (B1666253) has been conducted using its racemic mixture. While it is established that the (R)-enantiomer is the pharmacologically active component responsible for the therapeutic effects, the studies cited in this document do not explicitly isolate the effects of (R)-Azelnidipine.[1][2] Therefore, this guide summarizes the neuroprotective properties observed with racemic azelnidipine, with the understanding that these effects are primarily attributed to the (R)-enantiomer.

Executive Summary

Azelnidipine, a third-generation dihydropyridine (B1217469) L-type calcium channel blocker, has demonstrated significant neuroprotective potential in various preclinical models of neurological disorders, particularly cerebral ischemia.[3][4] Its neuroprotective actions are multifactorial, extending beyond its primary role in blood pressure regulation. The core mechanisms underlying its neuroprotective effects are potent anti-inflammatory and anti-oxidative activities.[3][5] Preclinical evidence consistently shows that azelnidipine can reduce infarct volume, mitigate neuronal damage, and suppress the molecular cascades associated with ischemic injury.[5][6] This technical guide provides an in-depth overview of the preclinical data supporting the neuroprotective properties of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Neuroprotective Mechanisms of Action

This compound's neuroprotective efficacy is attributed to a combination of its primary pharmacological action and its pleiotropic effects on neuroinflammation and oxidative stress.

L-Type Calcium Channel Blockade

As a dihydropyridine, the principal mechanism of azelnidipine is the blockade of L-type voltage-gated calcium channels.[3][7] In the context of neuroprotection, this action is crucial in preventing excessive calcium influx into neurons, a key event in the excitotoxic cascade that leads to cell death following ischemic injury.[8]

Anti-Inflammatory Properties

Azelnidipine exhibits robust anti-inflammatory effects, which are central to its neuroprotective capabilities.[3] In preclinical models of cerebral ischemia, azelnidipine treatment has been shown to significantly downregulate the expression of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] Furthermore, it inhibits the expression of Intercellular Adhesion Molecule-1 (ICAM-1), which is involved in the recruitment of inflammatory cells to the site of injury.[5] A critical aspect of its anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of the inflammatory response.[3][5]

Anti-Oxidative Properties

Oxidative stress is a major contributor to secondary injury in cerebral ischemia. Azelnidipine has demonstrated potent antioxidant properties.[9][10] It has been shown to increase the total antioxidant capacity (T-AOC) in brain tissue following ischemic insult.[5] The antioxidant action of azelnidipine is thought to be due to its chemical structure, which includes an aromatic ring capable of capturing free radicals and a dihydropyridine ring that can donate a proton to stabilize free radicals.[3]

Effects on Cerebral Blood Flow

Studies have indicated that azelnidipine can improve cerebral blood flow, which is a critical factor in mitigating ischemic damage.[3][11][12] This effect, coupled with its neuroprotective mechanisms, suggests a comprehensive approach to stroke therapy.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the neuroprotective effects of azelnidipine.

Effects on Infarct Volume and Neurological Deficits

| Preclinical Model | Animal Species | Treatment Protocol | Key Findings | Reference |

| Bilateral Common Carotid Artery Occlusion (BCCAO) | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days (pretreatment) | Significantly reduced cerebral infarct size (p<0.05) compared to control and vehicle groups. | [5][6] |

| Ischemia/Reperfusion Injury | Wistar Rats | 1.5 mg/kg and 3 mg/kg for 9 days | Significantly decreased infarct area compared to ischemic controls. | [10] |

Effects on Inflammatory Markers

| Preclinical Model | Animal Species | Treatment Protocol | Measured Marker | Results | Reference |

| BCCAO | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days | Cerebral IL-6 | Significant downregulation (p<0.05) compared to control and vehicle groups. | [5] |

| BCCAO | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days | Cerebral TNF-α | Significant downregulation (p<0.05) compared to control and vehicle groups. | [5] |

| BCCAO | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days | Cerebral ICAM-1 | Significant downregulation (p<0.05) compared to control and vehicle groups. | [5] |

| BCCAO | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days | Cerebral NF-κB p65 | Significant reversal of increased nuclear expression (p<0.05). | [3][5] |

| Amyloid-β stimulated cerebral endothelial cells | Mouse (bEND3 cell line) | Not specified | NF-κB p65 translocation | Attenuated oligomeric Aβ-induced translocation to the nucleus. | [5] |

Effects on Oxidative Stress Markers

| Preclinical Model | Animal Species | Treatment Protocol | Measured Marker | Results | Reference |

| BCCAO | Male Sprague-Dawley Rats | 3 mg/kg/day for 7 days | Cerebral Total Antioxidant Capacity (T-AOC) | Significant increment (p<0.05) compared to control and vehicle groups. | [5] |

| Stroke-prone spontaneously hypertensive rats | Rats | 28 days of oral administration | Thiobarbituric acid-reactive substances | Significantly lower levels compared to control. | [9][13] |

| Ischemia/Reperfusion Injury | Wistar Rats | 1.5 mg/kg and 3 mg/kg for 9 days | Malondialdehyde (MDA) and Nitrite | Significantly lowered levels. | [10] |

| Ischemia/Reperfusion Injury | Wistar Rats | 1.5 mg/kg and 3 mg/kg for 9 days | Superoxide Dismutase (SOD) | Significant increase in activity. | [10] |

Experimental Protocols

Animal Model of Cerebral Ischemia/Reperfusion Injury

A commonly used preclinical model to study the neuroprotective effects of drugs against stroke is the bilateral common carotid artery occlusion (BCCAO) model in rats.[6]

-

Animals: Adult male Sprague-Dawley rats weighing 200–300 g are typically used.[5][6]

-

Procedure:

-

The rats are anesthetized.

-

A midline cervical incision is made to expose both common carotid arteries.

-

Ischemia is induced by occluding both common carotid arteries with aneurysm clips for a specific duration, commonly 30 minutes.[6]

-

After the ischemic period, the clips are removed to allow for reperfusion of blood flow for a defined period, for example, 1 hour.[6]

-

The sham-operated group undergoes the same surgical procedure without the occlusion of the arteries.[6]

-

-

Drug Administration: Azelnidipine (e.g., 3 mg/kg/day) is administered orally, typically as a pretreatment for a number of days (e.g., 7 days) before the induction of ischemia.[6]

Measurement of Cerebral Infarct Volume

The extent of brain damage is quantified by measuring the infarct volume.[14][15][16]

-

Staining: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method.[14] TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking this enzymatic activity, remains unstained (pale white).

-

Procedure:

-

Following the reperfusion period, the rats are euthanized, and their brains are removed.

-

The brains are sectioned coronally at regular intervals.

-

The brain slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C for a short period (e.g., 15-30 minutes).

-

The stained sections are then fixed in formalin.

-

-

Quantification: The stained and unstained areas of each brain slice are captured using a digital scanner or camera. Image analysis software is used to calculate the area of infarction in each slice. The total infarct volume is then calculated by summing the infarct areas of all slices and multiplying by the slice thickness.[15]

Biochemical Assays for Inflammatory and Oxidative Stress Markers

-

Tissue Preparation: Brain tissue is homogenized in an appropriate buffer to prepare a brain homogenate.[17][18]

-

Measurement of Cytokines (IL-6, TNF-α): The levels of pro-inflammatory cytokines in the brain homogenates are typically quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[17][19][20]

-

Measurement of Total Antioxidant Capacity (T-AOC): The overall antioxidant capacity of the brain tissue can be assessed using commercially available assay kits.[5]

-

Measurement of Oxidative Stress Markers: Markers of lipid peroxidation such as malondialdehyde (MDA) and other markers of oxidative damage like 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and protein carbonyls can be measured using specific assay kits or spectrophotometric methods.[21][22][23][24][25]

Immunohistochemistry for NF-κB p65

Immunohistochemistry is used to visualize the cellular localization of proteins and can be used to assess the nuclear translocation of the NF-κB p65 subunit, which is an indicator of NF-κB activation.[3]

-

Procedure:

-

Brain sections are prepared and fixed.

-

The sections are incubated with a primary antibody specific for the NF-κB p65 subunit.

-

A secondary antibody conjugated to an enzyme or fluorophore is then applied.

-

A substrate is added that reacts with the enzyme to produce a colored product, or the fluorescence is visualized using a microscope.

-

The intensity and localization (cytoplasmic vs. nuclear) of the staining are then analyzed to determine the level of NF-κB p65 activation.[3]

-

Visualizations

Signaling Pathways

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow

Caption: A typical preclinical experimental workflow.

References

- 1. wjpps.com [wjpps.com]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB and innate immunity in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A toolkit for stroke infarct volume estimation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potential protective effects of Azelnidipine against cerebral ischemia-reperfusion injury in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | NF-κB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases [frontiersin.org]

- 7. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Azelnidipine decreases sympathetic nerve activity via antioxidant effect in the rostral ventrolateral medulla of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Possible Pharmacodynamic Interaction of Azelnidipine with Citicoline Against Ischemic Brain Injury: Behavioral, Biochemical and Histological Alterations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Azelnidipine, a long-acting calcium channel blocker, could control hypertension without decreasing cerebral blood flow in post-ischemic stroke patients. A 123I-IMP SPECT follow-up study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Quantification of infarct size on focal cerebral ischemia model of rats using a simple and economical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medschool.vcu.edu [medschool.vcu.edu]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Effect of serum concentrations of IL-6 and TNF-α on brain structure in anorexia nervosa: a combined cross-sectional and longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Oxidative stress in rat brain during experimental status epilepticus: effect of antioxidants [frontiersin.org]

- 22. Preclinical Alzheimer Disease: Brain Oxidative Stress, Aβ Peptide & Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

Cardioprotective Mechanisms of (R)-Azelnidipine: A Technical Guide to Blood Pressure-Independent Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelnidipine (B1666253), a third-generation dihydropyridine (B1217469) calcium channel blocker, is recognized for its potent antihypertensive effects. Beyond its primary function of blood pressure reduction, a growing body of evidence indicates that azelnidipine exerts direct cardioprotective effects. This technical guide synthesizes the current understanding of these blood pressure-independent actions, with a particular focus on the active (R)-enantiomer. While much of the research has been conducted on the racemic mixture, it is the (R)-form that is understood to hold the primary therapeutic activity. This document details the experimental evidence for (R)-Azelnidipine's role in mitigating oxidative stress, reducing cardiac hypertrophy and fibrosis, and modulating key signaling pathways involved in cardiac health. Quantitative data from pivotal studies are presented in tabular format for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the mechanisms at play.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide. While hypertension is a major risk factor, cardiac pathologies such as hypertrophy and fibrosis can develop and progress through mechanisms that are not solely dependent on blood pressure. Azelnidipine, a lipophilic calcium channel blocker with a gradual onset and long duration of action, has demonstrated unique cardioprotective properties.[1] Unlike some other calcium channel blockers, its use is not associated with reflex tachycardia.[2][3][4] Preclinical and clinical studies have suggested that azelnidipine's benefits extend beyond vasodilation, pointing to direct effects on cardiomyocytes and the cardiac interstitium. These effects include the attenuation of oxidative stress, inflammation, and adverse cardiac remodeling.[5][6][7][8] This guide focuses on elucidating these blood pressure-independent cardioprotective effects, providing a valuable resource for researchers and professionals in cardiovascular drug development.

Mitigation of Oxidative Stress

Azelnidipine has been shown to possess potent antioxidant properties that contribute to its cardioprotective effects, independent of its blood pressure-lowering action.[9]

Experimental Evidence

In a study utilizing a streptozotocin (B1681764) (STZ)-induced diabetic rat model, a condition known to increase oxidative stress in the heart, azelnidipine treatment demonstrated significant antioxidant effects.[5][6][7] Treatment with azelnidipine prevented the increase in superoxide (B77818) production in isolated cardiomyocytes from diabetic rats.[5][6][7] This was associated with the normalization of the expression of key enzymes involved in oxidative stress: it prevented the upregulation of the NADPH oxidase subunit p67phox and restored the levels of mitochondrial superoxide dismutase (Mn-SOD).[5][6][7]

Another study in cynomolgus monkeys with induced atherosclerosis showed that azelnidipine, at doses that did not affect systemic arterial pressure, reduced the development of atherosclerosis by eliminating local oxidative stress.[10]

Quantitative Data

Table 1: Effect of Azelnidipine on Markers of Oxidative Stress in Cardiomyocytes of STZ-Diabetic Rats

| Parameter | Control | Diabetic | Diabetic + Azelnidipine |

| DHE Fluorescence Intensity (fold change) | 1.0 | 5.6 ± 0.5 | 2.7 ± 0.8 |

| p67phox Expression (fold change) | 1.0 | Increased | Normalized |

| Mn-SOD Expression (fold change) | 1.0 | 0.46 | 2.5** |

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic group. Data extracted from Kain et al., 2011.[5][6][7]

Signaling Pathway

The antioxidant effect of azelnidipine involves the modulation of key enzymatic sources of reactive oxygen species (ROS) in cardiomyocytes.

Attenuation of Cardiac Hypertrophy and Fibrosis

Azelnidipine has demonstrated the ability to suppress the development of cardiac hypertrophy and fibrosis in animal models, an effect that is not solely attributable to its antihypertensive action.

Experimental Evidence

In a study using adrenomedullin (B612762) knockout mice, which are prone to developing cardiac hypertrophy and fibrosis, azelnidipine treatment suppressed these adverse remodeling processes.[11] Another study on rats with myocardial infarction (MI) showed that azelnidipine significantly prevented the increase in left ventricular (LV) weight and improved ejection fraction, indicating a beneficial effect on post-MI remodeling.[12] Furthermore, in a model of iron overload-induced heart fibrosis in mice, azelnidipine treatment was shown to reduce the expression of pro-fibrotic markers TGF-β1 and collagen I.[9][13]

Quantitative Data

Table 2: Effect of Azelnidipine on Cardiac Remodeling Post-Myocardial Infarction in Rats

| Parameter | Sham | MI (Untreated) | MI + Azelnidipine |

| LV Weight (g) | 1.05 ± 0.04 | 1.35 ± 0.06 | 1.18 ± 0.05 |

| Ejection Fraction (%) | 75 ± 2 | 31 ± 3 | 42 ± 3 |

| E/A Ratio | 1.8 ± 0.2 | 5.3 ± 0.8 | 3.2 ± 0.5* |

*Data are presented as mean ± SEM. p < 0.05 vs. MI (Untreated) group. Data extracted from Funasako et al., 2007.[12]

Table 3: Effect of Azelnidipine on Pro-fibrotic Markers in Iron Overload-Induced Heart Fibrosis in Mice

| Parameter | Control (NaCl+S) | Iron Overload (Fe+S) | Iron Overload + Azelnidipine (Fe+Azl) |

| TGF-β1 Expression (relative units) | ~1.0 | Increased (p<0.05 vs Control) | Reduced (p>0.05 vs Control) |

| Collagen I Expression (relative units) | ~1.0 | Increased (p<0.01 vs Control) | Reduced (p>0.05 vs Control) |

Data interpretation from Sarosa et al., 2020.[9][13]

Signaling Pathway

The anti-fibrotic effect of azelnidipine appears to be mediated, at least in part, through the downregulation of the TGF-β1 signaling pathway.

Modulation of Intracellular Calcium Homeostasis and Apoptosis

Azelnidipine's cardioprotective effects are also linked to its ability to restore normal intracellular calcium cycling and prevent apoptosis in cardiomyocytes under pathological conditions.

Experimental Evidence

In the STZ-diabetic rat model, cardiomyocytes exhibited depressed peak shortening, prolonged time-to-peak shortening and relengthening, and altered intracellular calcium transients.[5][6][7] Azelnidipine treatment significantly alleviated these contractile dysfunctions.[5][6][7] It also normalized the expression of key calcium-handling proteins, Ryanodine Receptor 2 (RyR2) and Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a).[5][6][7] Furthermore, azelnidipine treatment increased the expression of the anti-apoptotic protein Bcl-2, suggesting a role in preventing cardiomyocyte death.[5][6][7]

Quantitative Data

Table 4: Effect of Azelnidipine on Cardiomyocyte Contractility and Calcium Transients in STZ-Diabetic Rats

| Parameter | Control | Diabetic | Diabetic + Azelnidipine |

| Peak Shortening (% of cell length) | 8.5 ± 0.5 | 5.2 ± 0.4 | 7.8 ± 0.6 |

| Time-to-90% Relengthening (ms) | 210 ± 10 | 280 ± 15 | 225 ± 12 |

| Baseline Intracellular Ca2+ (nM) | 98 ± 5 | 145 ± 8 | 105 ± 6 |

| Rate of Cytosolic Ca2+ Decrease (Tau) | 150 ± 8 | 210 ± 12 | 160 ± 9 |

*Data are presented as mean ± SEM. *p < 0.05 vs. Diabetic group. Data extracted from Kain et al., 2011.[5][6][7]

Table 5: Effect of Azelnidipine on Ca2+-Handling and Apoptotic Proteins in STZ-Diabetic Rat Hearts

| Protein | Control | Diabetic | Diabetic + Azelnidipine |

| RyR2 | Normalized | Decreased | Normalized |

| SERCA2a | Normalized | Decreased | Normalized |

| Bcl-2 | Normalized | Decreased | Increased** |

*Qualitative changes reported. *p < 0.05 vs. Diabetic group. Data interpretation from Kain et al., 2011.[5][6][7]

Signaling Pathway

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Effects of azelnidipine, a dihydropyridine calcium antagonist, on myocardial stunning in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of a new calcium channel blocker, azelnidipine, on systemic hemodynamics and renal sympathetic nerve activity in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cardiovascular effects of azelnidipine in comparison with those of amlodipine assessed in the halothane-anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azelnidipine prevents cardiac dysfunction in streptozotocin-diabetic rats by reducing intracellular calcium accumulation, oxidative stress and apoptosis | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. Azelnidipine prevents cardiac dysfunction in streptozotocin-diabetic rats by reducing intracellular calcium accumulation, oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic Usefulness of a Novel Calcium Channel Blocker Azelnidipine in the Treatment of Hypertension: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The long-acting Ca2+-channel blocker azelnidipine prevents left ventricular remodeling after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Assay for (R)-Azelnidipine's Effect on L-type Calcium Influx

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Azelnidipine is a dihydropyridine (B1217469) derivative and a potent L-type calcium channel blocker.[1][2][3] L-type calcium channels, particularly CaV1.2, play a crucial role in regulating calcium influx into vascular smooth muscle cells, thereby controlling vascular tone and blood pressure.[2][4] This application note provides a detailed protocol for an in vitro fluorescence-based assay to determine the inhibitory activity of this compound on L-type calcium channel-mediated calcium influx in a cellular context. The protocol is designed for a high-throughput screening format using a fluorescent calcium indicator, Fluo-4 AM, and is applicable to cell lines endogenously expressing or recombinantly overexpressing L-type calcium channels, such as vascular smooth muscle cells or HEK293 cells stably expressing the CaV1.2 channel.

Signaling Pathway of L-type Calcium Channels

Voltage-gated L-type calcium channels are essential for excitation-contraction coupling in muscle cells and are key regulators of intracellular calcium levels in various cell types. Depolarization of the cell membrane triggers a conformational change in the channel, leading to its opening and a subsequent influx of extracellular calcium ions. This increase in intracellular calcium concentration ([Ca2+]i) initiates a cascade of downstream signaling events, including muscle contraction and gene expression. Dihydropyridine calcium channel blockers, such as this compound, bind to the α1 subunit of the L-type calcium channel, allosterically modulating its function to inhibit calcium entry.

Experimental Workflow

The experimental workflow involves cell preparation, loading with a calcium-sensitive dye, stimulation of calcium influx, and detection of the fluorescence signal. Test compounds, including this compound, are pre-incubated with the cells before depolarization to assess their inhibitory effect.

Quantitative Data Summary

| Compound | Target | Cell Line | Assay Type | IC₅₀ / Kᵢ |

| Isradipine | CaV1.2 | HEK293 | Calcium Influx | 0.001 µM[5] |

| Nitrendipine | CaV1.2 | HEK293 | Calcium Influx | 0.0034 µM[5] |

| Nifedipine | CaV1.2 | HEK293 | Calcium Influx | 0.007 µM[5] |

| Verapamil | CaV1.2 | HEK293 | Calcium Influx | 1.6 µM[5] |

| Diltiazem | CaV1.2 | HEK293 | Calcium Influx | 3.7 µM[5] |

| Azelnidipine | L-type Ca²⁺ Channels | Guinea-pig Vascular Smooth Muscle | Electrophysiology (Ba²⁺ current) | 282 nM (Kᵢ)[6] |

Detailed Experimental Protocol

This protocol is adapted for a 96-well microplate format and is suitable for fluorescence plate readers with automated liquid handling capabilities.

Materials and Reagents

-

Cell Line: HEK293 cells stably expressing human CaV1.2 (α1C, β2, and α2δ subunits) or primary/immortalized vascular smooth muscle cells (VSMCs).

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic if required for the stable cell line.

-

Fluo-4 AM Calcium Indicator: Fluo-4, acetoxymethyl ester (Fluo-4 AM).

-

Pluronic F-127

-

This compound

-

Reference Compounds: Isradipine, Nifedipine, Verapamil.

-

Depolarization Solution: High potassium (KCl) buffer (e.g., 80 mM KCl).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Black-walled, clear-bottom 96-well microplates.

Procedure

-

Cell Seeding:

-

Harvest and resuspend cells in culture medium.

-

Seed the cells into a black-walled, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[7]

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 2.5 µM Fluo-4 AM with 0.01% Pluronic F-127 in assay buffer.[8]

-

Carefully remove the culture medium from the wells.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate in the dark at 37°C for 60 minutes, followed by an additional 15-30 minutes at room temperature.[7]

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound and reference compounds in assay buffer. A typical starting concentration for Azelnidipine could be 10 µM, followed by 1:3 or 1:10 serial dilutions.

-

After the dye loading incubation, gently wash the cells twice with 100 µL of assay buffer.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in assay buffer).

-

Incubate the plate at room temperature for 20 minutes in the dark.

-

-

Calcium Influx Measurement:

-

Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[7]

-

Program the instrument to perform a kinetic read with automated addition of the depolarization solution.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject 25 µL of the high KCl depolarization solution into each well to induce calcium influx.

-

Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after depolarization.

-

Normalize the data to the vehicle control (100% response) and a positive control inhibitor (e.g., a high concentration of Isradipine, 0% response).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound.

-

Conclusion

This application note provides a comprehensive framework for assessing the in vitro potency of this compound as an L-type calcium channel blocker. The described fluorescence-based calcium influx assay is a robust and scalable method suitable for compound characterization and screening in a drug discovery setting. Researchers should optimize cell density, dye loading conditions, and depolarization stimulus for their specific cell system to ensure reliable and reproducible results.

References

- 1. Azelnidipine | Calcium Channel | TargetMol [targetmol.com]

- 2. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 3. Azelnidipine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. The actions of azelnidipine, a dihydropyridine-derivative Ca antagonist, on voltage-dependent Ba2+ currents in guinea-pig vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. content.abcam.com [content.abcam.com]

- 8. A Calcium Mediated Mechanism Coordinating Vascular Smooth Muscle Cell Adhesion During KCl Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-based Assay Development for (R)-Azelnidipine Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Azelnidipine is a dihydropyridine (B1217469) derivative that acts as a selective L-type calcium channel blocker.[1] Its primary mechanism of action involves the inhibition of calcium ion (Ca2+) influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] The development of robust and reliable cell-based assays is crucial for the screening and characterization of this compound and other potential L-type calcium channel modulators.

These application notes provide detailed protocols for a primary functional assay measuring intracellular calcium influx, a secondary membrane potential assay, and a cytotoxicity assay to evaluate the selectivity and safety profile of this compound. The protocols are designed for a high-throughput screening (HTS) format, enabling the efficient evaluation of compound libraries.

Signaling Pathway of this compound in Vascular Smooth Muscle Cells

The antihypertensive effect of this compound is initiated by its binding to and blockade of L-type voltage-gated calcium channels on the plasma membrane of vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, a critical step in the signaling cascade that leads to muscle contraction. The reduction in intracellular calcium concentration prevents the formation of the Ca2+-calmodulin complex, which in turn decreases the activity of myosin light-chain kinase (MLCK). With reduced MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to the relaxation of the vascular smooth muscle, vasodilation, and a decrease in peripheral resistance and blood pressure.[4][5]

Experimental Workflow for this compound Screening

The screening process for identifying and characterizing L-type calcium channel blockers like this compound typically follows a multi-stage approach. The workflow begins with a primary high-throughput screen using a functional assay, such as a calcium influx assay, to identify initial "hit" compounds. These hits are then confirmed and further characterized in secondary assays, which may include a membrane potential assay to confirm the mechanism of action and a cytotoxicity assay to assess off-target effects. Finally, dose-response curves are generated for confirmed hits to determine their potency (e.g., IC50 value).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound and control compounds in the described cell-based assays.

Table 1: Calcium Influx Assay - Inhibition of K+-induced Calcium Influx

| Compound | Concentration (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |

| This compound | 1 | 15.2 ± 2.1 | 8.5 |

| 10 | 55.8 ± 4.5 | ||

| 100 | 92.1 ± 3.2 | ||

| Nimodipine | 1 | 10.5 ± 1.8 | 59 |

| 10 | 48.9 ± 3.9 | ||

| 100 | 85.3 ± 4.1 | ||

| Verapamil | 10 | 8.2 ± 1.5 | 250 |

| 100 | 45.1 ± 5.0 | ||

| 1000 | 89.7 ± 3.7 | ||

| DMSO (Vehicle) | 0.1% | 0.5 ± 0.8 | >10,000 |

Table 2: Membrane Potential Assay - Inhibition of Depolarization

| Compound | Concentration (nM) | % Inhibition of ΔRFU (Mean ± SD) | IC50 (nM) |

| This compound | 1 | 12.8 ± 2.5 | 10.2 |

| 10 | 52.3 ± 5.1 | ||

| 100 | 89.6 ± 4.0 | ||

| Nimodipine | 1 | 9.1 ± 2.0 | 65 |

| 10 | 46.2 ± 4.2 | ||

| 100 | 82.5 ± 4.8 | ||

| DMSO (Vehicle) | 0.1% | 0.8 ± 1.1 | >10,000 |

Table 3: Cytotoxicity Assay (MTT) - Effect on Cell Viability

| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | CC50 (µM) |

| This compound | 1 | 98.5 ± 3.2 | > 20 |

| 5 | 95.1 ± 4.5 | ||

| 10 | 90.8 ± 5.1 | ||

| 20 | 85.2 ± 6.3 | ||

| Doxorubicin (Positive Control) | 0.1 | 80.1 ± 6.8 | 0.5 |

| 0.5 | 52.3 ± 5.9 | ||

| 1 | 25.7 ± 4.1 | ||

| DMSO (Vehicle) | 0.1% | 100.2 ± 2.5 | > 1% |

Experimental Protocols

Primary Screening: Calcium Influx Assay

This assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by membrane depolarization.

Materials:

-

HEK293 cell line stably expressing the human L-type calcium channel complex (Cav1.2, α2δ1, and β2 subunits)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Potassium Chloride (KCl)

-

This compound and control compounds

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating:

-

Culture HEK293-Cav1.2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells into 96-well black, clear-bottom plates at a density of 50,000 - 80,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution: 2 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS with 20 mM HEPES.

-

Aspirate the culture medium from the cell plate.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound and control compounds in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 0.1%.

-

Using a fluorescence plate reader with a liquid handling system, add the compound solutions to the cell plate.

-

Incubate for 15-30 minutes at room temperature.

-

-

Depolarization and Signal Detection:

-

Prepare a high potassium (depolarizing) solution of KCl in HBSS (e.g., 90 mM KCl).

-

Set the fluorescence plate reader to measure fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) kinetically.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add the high KCl solution to all wells to induce membrane depolarization and calcium influx.

-

Continue to record the fluorescence signal for 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.

-

Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of a known blocker, 100% inhibition).

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Secondary Screening: Membrane Potential Assay

This assay provides an orthogonal method to confirm the mechanism of action by measuring changes in membrane potential.

Materials:

-

HEK293-Cav1.2 cells

-

FLIPR Membrane Potential Assay Kit (or equivalent)

-

HBSS with 20 mM HEPES

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with fluidic handling capabilities (e.g., FLIPR)

Protocol:

-

Cell Plating:

-

Follow the same procedure as in the Calcium Influx Assay (Protocol 1, Step 1).

-

-

Dye Loading:

-

Compound Addition and Signal Detection:

-

Prepare compound dilutions as described in the Calcium Influx Assay (Protocol 1, Step 3).

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the membrane potential dye (e.g., Excitation: 530 nm, Emission: 565 nm for the FLIPR Blue kit).[8]

-

Establish a baseline fluorescence reading.

-

Add the compound solutions to the cell plate and incubate for the desired time.

-

Add a depolarizing stimulus (e.g., high KCl solution).

-

Record the kinetic fluorescence response.

-

-

Data Analysis:

-

Analyze the data similarly to the Calcium Influx Assay, calculating the inhibition of the depolarization-induced change in relative fluorescence units (ΔRFU).

-

Determine the IC50 values for active compounds.

-

Cytotoxicity Assay (MTT Assay)

This assay assesses the potential cytotoxic effects of this compound.

Materials:

-

HEK293-Cav1.2 cells

-

DMEM with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Absorbance microplate reader

Protocol:

-

Cell Plating:

-